Spectroscopic Characterization of 2-Hydroxy-N-2-pyridinylbenzamide: A Guide for Advanced Drug Discovery
Spectroscopic Characterization of 2-Hydroxy-N-2-pyridinylbenzamide: A Guide for Advanced Drug Discovery
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Hydroxy-N-2-pyridinylbenzamide (Molecular Formula: C₁₂H₁₀N₂O₂, Molecular Weight: 214.22 g/mol ), a molecule of significant interest in medicinal chemistry and materials science. As a scaffold, it combines the functionalities of a phenol, a secondary amide, and a pyridine ring, making precise structural elucidation paramount for understanding its biological activity and chemical properties. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous structure confirmation and purity assessment. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.
Molecular Structure and Analytical Strategy
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. 2-Hydroxy-N-2-pyridinylbenzamide possesses two aromatic rings linked by an amide bridge. The intramolecular environment of each atom is unique, influenced by the electronic properties of the hydroxyl (-OH), amide (-CONH-), and pyridinyl nitrogen moieties. Our analytical strategy is to use a suite of orthogonal spectroscopic techniques to probe these unique environments, thereby assembling a complete and validated structural picture.
Below is the annotated structure of 2-Hydroxy-N-2-pyridinylbenzamide. The numbering scheme will be used as a reference throughout this guide.
Caption: Numbering scheme for 2-Hydroxy-N-2-pyridinylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Hydroxy-N-2-pyridinylbenzamide, both ¹H and ¹³C NMR are required for a complete assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Rationale: The ¹H NMR spectrum is predicted to show distinct signals for each of the ten protons. The choice of solvent is critical; while CDCl₃ is common, a more polar solvent like DMSO-d₆ is highly recommended. This is because the acidic protons of the phenol (-OH) and amide (-NH) groups are often broad and may exchange with trace water in less polar solvents, but they typically resolve into sharp, observable singlets in DMSO-d₆.
Theoretical Prediction:
-
Aromatic Protons (Benzamide Ring): The four protons on the hydroxy-substituted benzene ring (H3, H4, H5, H6) will appear in the aromatic region (approx. 6.8-8.0 ppm). The -OH group is an ortho-, para-director and electron-donating, causing shielding (upfield shift) of the ortho (H3, H5) and para (H5) protons relative to benzene. The C=O group is electron-withdrawing, causing deshielding. The interplay of these effects results in a complex but interpretable splitting pattern.
-
Aromatic Protons (Pyridine Ring): The four protons on the pyridine ring (H3', H4', H5', H6') will also be in the aromatic region, generally shifted downfield compared to benzene due to the electronegativity of the ring nitrogen.[1] The proton alpha to the nitrogen (H6') is expected to be the most deshielded.
-
Amide and Hydroxyl Protons: The N-H and O-H protons are expected to be significantly downfield (typically >9.5 ppm in DMSO-d₆) due to hydrogen bonding and deshielding effects. Their chemical shifts can be sensitive to concentration and temperature.
Experimental Protocol for ¹H NMR [2][3]
-
Sample Preparation: Accurately weigh 5-10 mg of purified 2-Hydroxy-N-2-pyridinylbenzamide and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Lock onto the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Singlet (broad) | 1H | OH | Phenolic proton, deshielded by H-bonding. |
| ~10.0 - 10.5 | Singlet | 1H | NH | Amide proton, deshielded by carbonyl and H-bonding. |
| ~8.2 - 8.4 | Doublet | 1H | H6' | Ortho to pyridinyl nitrogen, highly deshielded. |
| ~7.8 - 8.0 | Multiplet | 2H | H4', H6 | Deshielded aromatic protons. |
| ~7.4 - 7.6 | Doublet of doublets | 1H | H4 | Aromatic proton on benzamide ring. |
| ~7.0 - 7.2 | Multiplet | 2H | H3', H5' | Pyridine ring protons. |
| ~6.8 - 7.0 | Multiplet | 2H | H3, H5 | Shielded by -OH group. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Rationale: ¹³C NMR provides a direct map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is standard practice to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal.
Theoretical Prediction: The molecule has 12 carbon atoms, all of which are in unique chemical environments (sp² hybridized) and should produce 12 distinct signals.
-
Carbonyl Carbon (C7): The amide carbonyl carbon is the most deshielded carbon, expected to appear around 165-170 ppm.
-
Aromatic Carbons: The remaining 11 sp² carbons will appear in the 110-160 ppm range. The carbon bearing the -OH group (C2) will be significantly downfield (~155-160 ppm). Carbons attached to nitrogen (C1', C1) will also be downfield. The chemical shifts of pyridine carbons are well-documented.[4]
Experimental Protocol for ¹³C NMR [2][5]
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (25-50 mg) is beneficial.
-
Instrumentation: Use the same NMR spectrometer.
-
Acquisition: Acquire the spectrum with proton decoupling. A 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C7 (C=O) | Amide carbonyl, highly deshielded. |
| ~158.5 | C2 | Aromatic carbon attached to -OH. |
| ~152.0 | C1' | Pyridine carbon attached to amide nitrogen. |
| ~148.0 | C6' | Alpha-carbon to pyridinyl nitrogen. |
| ~138.5 | C4' | Gamma-carbon to pyridinyl nitrogen. |
| ~133.0 | C4 | Aromatic carbon (benzamide ring). |
| ~129.5 | C6 | Aromatic carbon (benzamide ring). |
| ~122.0 | C1 | Quaternary carbon attached to C=O. |
| ~119.0 | C5 | Aromatic carbon ortho to -OH. |
| ~117.5 | C3 | Aromatic carbon ortho to -OH. |
| ~114.0 | C5' | Beta-carbon to pyridinyl nitrogen. |
| ~113.5 | C3' | Beta-carbon to pyridinyl nitrogen. |
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key is to look for characteristic, strong absorptions in specific regions of the spectrum. For this molecule, the O-H, N-H, and C=O stretches are the most diagnostic peaks.
Theoretical Prediction: The IR spectrum will be dominated by absorptions from the amide and phenol groups.[6][7][8][9]
-
O-H Stretch: A strong, broad absorption between 3200-3500 cm⁻¹ is expected for the hydrogen-bonded phenolic -OH group.
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is characteristic of the secondary amide N-H stretch. This may overlap with the broad O-H band.
-
C=O Stretch (Amide I Band): A very strong, sharp absorption between 1650-1680 cm⁻¹ is the hallmark of the amide carbonyl group. Its position indicates conjugation with the aromatic ring.
-
Aromatic C-H and C=C Stretches: Absorptions just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while multiple sharp peaks between 1400-1600 cm⁻¹ are due to C=C stretching vibrations within the aromatic rings.[10]
Experimental Protocol for ATR-FTIR [2]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory is used.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric (CO₂, H₂O) and instrumental contributions.
-
Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal. A pressure arm is engaged to ensure firm contact.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3200-3500 | Strong, Broad | O-H Stretch | Phenol (H-bonded) |
| 3300-3400 | Moderate, Sharp | N-H Stretch | Secondary Amide |
| ~3050 | Medium-Weak | C-H Stretch | Aromatic |
| 1650-1680 | Very Strong | C=O Stretch (Amide I) | Secondary Amide |
| 1580-1610 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide |
| ~1250 | Strong | C-O Stretch | Phenol |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the precise molecular weight and structural information based on fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, acting as a molecular fingerprint.
Theoretical Prediction:
-
Molecular Ion (M⁺•): The molecular formula C₁₂H₁₀N₂O₂ gives an exact mass of 214.07. The EI mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 214.
-
Fragmentation Pattern: Aromatic amides typically undergo characteristic fragmentation.[11][12] The most predictable and often most abundant fragment results from the cleavage of the amide C-N bond (α-cleavage).[13]
-
Loss of Pyridinylamino Radical: Cleavage of the C7-N8 bond would generate a stable 2-hydroxybenzoyl cation at m/z 121 . This is a highly probable and likely abundant fragment.
-
Further Fragmentation: The m/z 121 fragment can then lose a molecule of carbon monoxide (CO) to form a 2-hydroxyphenyl cation at m/z 93 .
-
Another possibility is the cleavage that results in the pyridinylamino cation at m/z 94 .
-
Experimental Protocol for EI-MS
-
Sample Introduction: A few micrograms of the sample are introduced into the ion source, typically via a direct insertion probe or GC inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum (a plot of relative intensity vs. m/z) is generated.
Predicted Mass Spectrometry Data Summary
| m/z | Proposed Fragment Ion | Identity |
| 214 | [C₁₂H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 121 | [HOC₆H₄CO]⁺ | 2-Hydroxybenzoyl cation |
| 94 | [C₅H₆N₂]⁺• | 2-Aminopyridine radical cation |
| 93 | [HOC₆H₄]⁺ | 2-Hydroxyphenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of OH from m/z 93) |
Comprehensive Analytical Workflow
A robust characterization relies on a logical workflow that integrates these techniques to provide orthogonal data, leading to an undeniable structural confirmation.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The structural confirmation of 2-Hydroxy-N-2-pyridinylbenzamide is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key hydroxyl, amide, and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern. The data and protocols presented in this guide constitute a self-validating system, ensuring that researchers can confidently verify the identity and purity of this important chemical entity, a critical step in any drug discovery or materials science endeavor.
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